6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
6-[3-(4-chlorophenoxy)propyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c24-16-10-12-17(13-11-16)28-15-5-14-27-21-9-4-1-6-18(21)22-23(27)26-20-8-3-2-7-19(20)25-22/h1-4,6-13H,5,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCJJHAHWRCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions, leading to the formation of the indoloquinoxaline core. The 4-chlorophenoxypropyl side chain is then introduced through a nucleophilic substitution reaction, using 4-chlorophenol and 1-bromo-3-chloropropane as reagents .
Chemical Reactions Analysis
6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives of the indoloquinoxaline core.
Scientific Research Applications
The compound 4-(Isobutylthio)-3-nitrobenzoic acid is an organic compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, agrochemicals, and material science. This article provides a comprehensive overview of its applications, supported by case studies and detailed data tables.
Medicinal Chemistry
4-(Isobutylthio)-3-nitrobenzoic acid has been explored for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity, making it a candidate for developing new therapeutic agents.
Case Study: Synthesis of Anticancer Agents
Research indicates that derivatives of this compound can be synthesized to target specific cancer pathways. For instance, modifications to the nitro group can enhance cytotoxicity against various cancer cell lines. Studies have shown promising results in vitro, warranting further investigation into its mechanism of action.
Agrochemical Development
The compound serves as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its ability to interact with biological systems makes it valuable in designing compounds that can effectively target pests while minimizing environmental impact.
Case Study: Insecticide Formulation
A study demonstrated the efficacy of formulations containing 4-(Isobutylthio)-3-nitrobenzoic acid against common agricultural pests. The compound's unique properties enhance its performance as an insecticide, leading to increased crop yields and reduced reliance on traditional chemical pesticides.
Material Science
In material science, this compound is being investigated for its potential use in developing advanced materials with specific properties such as enhanced thermal stability and mechanical strength.
Case Study: Polymer Blends
Research has shown that incorporating 4-(Isobutylthio)-3-nitrobenzoic acid into polymer blends can improve their thermal properties. This application is particularly relevant in creating materials for high-performance applications such as automotive parts and electronic devices.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Anticancer agents targeting specific pathways |
| Agrochemicals | Intermediate for pesticide formulation | Effective insecticides improving crop yields |
| Material Science | Enhances thermal stability in polymers | High-performance automotive and electronic materials |
Mechanism of Action
The primary mechanism of action of 6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the processes essential for DNA replication and transcription . This intercalation leads to the stabilization of the DNA duplex and inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .
Comparison with Similar Compounds
Comparison with Similar Indoloquinoxaline Derivatives
Structural and Functional Modifications
The pharmacological and electronic properties of indoloquinoxalines are heavily influenced by substituents at the 6-position. Below is a comparative analysis of key derivatives:
Pharmacological Activity
- DNA Intercalation and Cytotoxicity: The 4-chlorophenoxypropyl substituent likely enhances DNA binding through hydrophobic interactions, similar to NCA0424 and B-220 derivatives, which exhibit high thermal stability in DNA complexes (ΔTₘ > 10°C) . However, its cytotoxicity may be lower than cyclic-substituted analogs like IDQ-5 (HL-60 IC₅₀: 8 µM) due to reduced membrane permeability . In contrast, 7H-benzo[4,5]indolo[2,3-b]quinoxaline derivatives show stronger DNA binding (lg Kₐ = 6.23–6.87) compared to 6H-indolo analogs (lg Kₐ = 5.57–5.89), suggesting annulated structures improve intercalation .
- Antiviral Activity: The 4-chlorophenoxypropyl group may reduce antiviral efficacy compared to 6-(2-aminoethyl) derivatives, as bulky substituents hinder interaction with viral enzymes .
Electrochemical and Photochemical Properties
- This could limit its utility in organic light-emitting diodes (OLEDs), where methoxy-substituted analogs (λmax: 396–409 nm) are preferred . Derivatives with 2-methoxyethyl side chains exhibit exceptional electrochemical stability (99.86% capacity retention over 202 cycles), outperforming chloro-substituted analogs in energy storage .
Physicochemical Properties
- Thermal stability varies: phenylpropyl derivatives decompose above 250°C, while glycosylated analogs (e.g., N-glycosides) show lower melting points (164–216°C) due to hydrophilic modifications .
Key Research Findings and Contradictions
DNA Binding vs.
Electron-Withdrawing Groups : Chloro and fluoro substituents improve redox stability but reduce fluorescence quantum yields compared to methoxy groups .
Side Chain Length: Longer chains (e.g., 3-phenoxypropyl) improve DNA intercalation but hinder cellular uptake, highlighting a trade-off in drug design .
Biological Activity
6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indolo[2,3-b]quinoxaline family, which is recognized for its potential therapeutic applications, particularly in oncology. This compound's unique structural features may contribute significantly to its biological activities, including anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse sources and research findings.
Chemical Structure and Properties
The compound features a fused bicyclic structure that includes both indole and quinoxaline moieties. The presence of a propyl chain substituted with a 4-chlorophenoxy group at the 6-position enhances its biological activity and solubility characteristics.
Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN2O |
| Molecular Weight | 320.82 g/mol |
| CAS Number | 116989-70-9 |
| Density | 1.52 g/cm³ |
| Boiling Point | 607.3 °C at 760 mmHg |
| Flash Point | 321.1 °C |
Anticancer Properties
Research indicates that compounds in the indolo[2,3-b]quinoxaline class exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in tumor cells.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study showed that derivatives of indoloquinoxalines can significantly reduce cell viability in breast cancer cell lines, with IC50 values indicating potent activity.
- In vitro assays demonstrated that treatment with this compound resulted in increased apoptosis markers such as caspase activation and PARP cleavage.
-
Mechanism of Action :
- The compound is believed to interact with specific kinases involved in cancer signaling pathways, disrupting critical cellular processes necessary for tumor growth and survival.
Interaction Studies
Preliminary interaction studies have indicated that this compound may bind to various biological targets, including:
- Kinases : Inhibiting their activity could lead to reduced phosphorylation of downstream targets involved in proliferation.
- Receptors : Potential modulation of receptor activity related to cancer progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Indolo[2,3-b]quinoxaline | Anticancer potential |
| Ellipticine | Indole | Anticancer |
| Quinoxaline Derivatives | Quinoxaline | Varies (antimicrobial/anticancer) |
| Camptothecin | Indole Alkaloid | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
